molecular formula C22H26N2O4 B267401 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide

2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide

Katalognummer B267401
Molekulargewicht: 382.5 g/mol
InChI-Schlüssel: NDVYOGHUFHJJAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as MK-2206 and is a promising drug candidate for the treatment of various types of cancer. MK-2206 is a potent and selective inhibitor of Akt, a protein kinase that plays a crucial role in cell survival, proliferation, and metabolism.

Wirkmechanismus

MK-2206 exerts its anti-cancer effects by inhibiting the activity of Akt, a protein kinase that is overexpressed and activated in many types of cancer. Akt plays a crucial role in cell survival, proliferation, and metabolism by regulating various downstream signaling pathways, including mTOR, NF-κB, and FOXO. By inhibiting Akt, MK-2206 disrupts these signaling pathways, leading to the suppression of cancer cell growth and survival.
Biochemical and Physiological Effects
MK-2206 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound is well-tolerated and has a low toxicity profile in preclinical and clinical studies. In addition to its anti-cancer effects, MK-2206 has also been shown to have potential therapeutic benefits in other diseases, such as diabetes and neurodegenerative disorders.

Vorteile Und Einschränkungen Für Laborexperimente

MK-2206 is a potent and selective inhibitor of Akt, making it an ideal tool for studying the role of Akt in cancer and other diseases. The compound has been extensively validated in preclinical and clinical studies, providing robust evidence for its efficacy and safety. However, the use of MK-2206 in lab experiments is limited by its high cost and the need for specialized equipment and expertise for its synthesis and characterization.

Zukünftige Richtungen

There are several future directions for the research and development of MK-2206. One potential direction is the investigation of combination therapies using MK-2206 and other anti-cancer agents, such as chemotherapy and radiation therapy. Another direction is the development of more potent and selective Akt inhibitors with improved pharmacokinetic properties. Additionally, the use of MK-2206 in combination with biomarker analysis may help identify patient populations that are most likely to benefit from the treatment. Finally, the investigation of the role of Akt in other diseases, such as diabetes and neurodegenerative disorders, may lead to the development of new therapeutic strategies using Akt inhibitors like MK-2206.
Conclusion
In conclusion, MK-2206 is a promising drug candidate for the treatment of various types of cancer. The compound exerts its anti-cancer effects by inhibiting the activity of Akt, a protein kinase that plays a crucial role in cell survival, proliferation, and metabolism. MK-2206 has shown promising results in preclinical and clinical studies, and its use in lab experiments has provided valuable insights into the role of Akt in cancer and other diseases. The future directions for the research and development of MK-2206 hold great promise for the development of new and effective anti-cancer therapies.

Synthesemethoden

MK-2206 can be synthesized through a multistep process involving the reaction of 4-methylphenol, 4-bromobutanoyl chloride, and 3-(4-morpholinylcarbonyl)phenylboronic acid. The final product is obtained through the purification of the crude mixture using column chromatography. The yield of the synthesis process is approximately 40%, and the purity of the final product is over 98%.

Wissenschaftliche Forschungsanwendungen

MK-2206 has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including breast, lung, ovarian, and pancreatic cancer. The compound has shown promising results in inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and sensitizing cancer cells to chemotherapy and radiation therapy.

Eigenschaften

Produktname

2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide

Molekularformel

C22H26N2O4

Molekulargewicht

382.5 g/mol

IUPAC-Name

2-(4-methylphenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]butanamide

InChI

InChI=1S/C22H26N2O4/c1-3-20(28-19-9-7-16(2)8-10-19)21(25)23-18-6-4-5-17(15-18)22(26)24-11-13-27-14-12-24/h4-10,15,20H,3,11-14H2,1-2H3,(H,23,25)

InChI-Schlüssel

NDVYOGHUFHJJAL-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=C(C=C3)C

Kanonische SMILES

CCC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=C(C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.